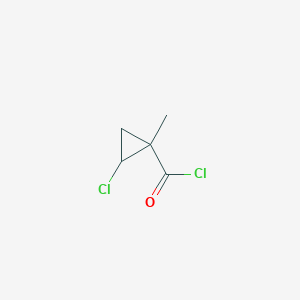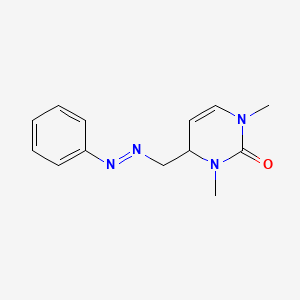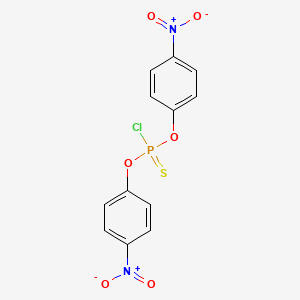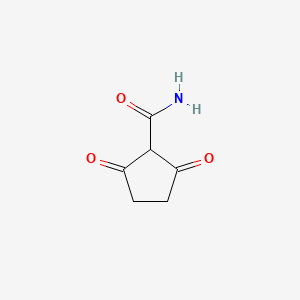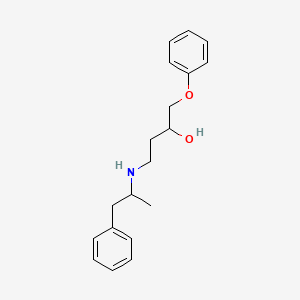
4-((1-Methyl-2-phenylethyl)amino)-1-phenoxy-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol typically involves the reaction of phenol with 4-chloro-2-butanol in the presence of a base to form the phenoxy intermediate. This intermediate is then reacted with 2-phenyl-1-methylethylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学研究应用
1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol involves its interaction with specific molecular targets and pathways. The phenoxy and phenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol can be compared with similar compounds such as:
1-Phenoxy-2-propanol: This compound has a similar phenoxy group but differs in the length and structure of the carbon chain.
4-Phenyl-2-butanol: This compound shares the butanol backbone but lacks the phenoxy and amino groups.
2-Phenyl-1-methylethylamine: This compound is a precursor in the synthesis of 1-Phenoxy-4-[(2-phenyl-1-methylethyl)amino]-2-butanol and has similar structural features.
属性
CAS 编号 |
57281-43-3 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-phenoxy-4-(1-phenylpropan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C19H25NO2/c1-16(14-17-8-4-2-5-9-17)20-13-12-18(21)15-22-19-10-6-3-7-11-19/h2-11,16,18,20-21H,12-15H2,1H3 |
InChI 键 |
ARHCKRDCLIPREX-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)NCCC(COC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)

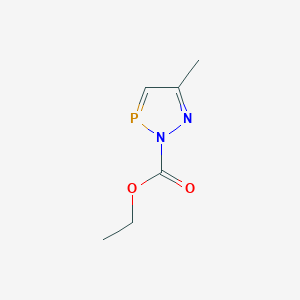
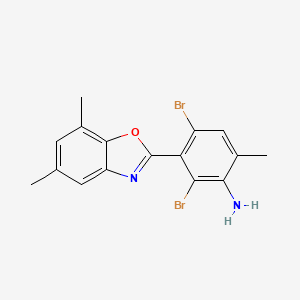
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
